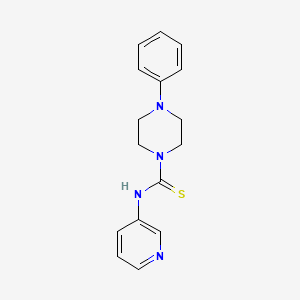![molecular formula C18H15N3O5S B14946210 Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a phthalazine moiety, a benzoate ester, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Moiety: The phthalazine moiety can be synthesized by the condensation of hydrazine with phthalic anhydride under reflux conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the phthalazine derivative with an appropriate amine, such as ethylenediamine, under controlled conditions.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
化学反応の分析
Types of Reactions
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the phthalazine moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
METHYL 2-({2-[(1,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PHTHALAZINYL)AMINO]-2-OXOETHYL}SULFANYL)BENZOATE can be compared with similar compounds such as:
Methyl 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate: Similar in structure but with a pyrimidine moiety instead of phthalazine.
(6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: Contains a thioxo group and a pyrimidine ring, offering different reactivity and biological properties.
N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N’-isonicotinoylhydrazide: A sulfone derivative with potential immunomodulatory activity.
特性
分子式 |
C18H15N3O5S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
methyl 2-[2-[(1,4-dioxo-2,3-dihydrophthalazin-5-yl)amino]-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C18H15N3O5S/c1-26-18(25)10-5-2-3-8-13(10)27-9-14(22)19-12-7-4-6-11-15(12)17(24)21-20-16(11)23/h2-8H,9H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
InChIキー |
DDSWIFFVHQQVFS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![3-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]propan-1-ol](/img/structure/B14946156.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
